molecular formula C12H10N4S B1436532 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione CAS No. 5399-43-9

6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione

Cat. No.: B1436532
CAS No.: 5399-43-9
M. Wt: 242.3 g/mol
InChI Key: QFKKQRAXWCUWTD-UHFFFAOYSA-N
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Description

6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Biochemical Analysis

Biochemical Properties

6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in cell cycle regulation, potentially leading to altered cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. It influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes or changes in cellular metabolism. These temporal effects are important for understanding the long-term implications of using this compound in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration is required to achieve a measurable response. At very high doses, toxic or adverse effects can occur, such as liver toxicity or immune system suppression. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, which modify the compound to facilitate its excretion. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by interacting with key enzymes in metabolic pathways, potentially altering the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can influence the compound’s bioavailability and distribution in the body. Understanding these transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could affect cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with carbon disulfide and potassium hydroxide, followed by cyclization with formamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazolopyrimidines depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and enhance its binding affinity to target proteins, making it a promising candidate for drug development .

Properties

IUPAC Name

6-methyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-14-11-10(12(17)15-8)7-13-16(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKQRAXWCUWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352274
Record name 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-43-9
Record name NSC1631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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